Cas no 23084-36-8 (5-Methoxy-1H-indole-3-carbonitrile)

5-Methoxy-1H-indole-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Methoxy-1H-indole-3-carbonitrile

- 1H-Indole-3-carbonitrile,5-methoxy-

- 3-CYANO-5-METHOXYINDOLE

- 3-Cyano-5-methoxy-indol

- 5-methoxy-indole-3-carbonitrile

- 5-methoxylindole 3-carbonitrile

- BS-52269

- 1H-Indole-3-carbonitrile, 5-methoxy-;3-Cyano-5-methoxyindole;5-Methoxy-1h-indole-3-carbonitrile

- DTXSID10406736

- 1H-Indole-3-carbonitrile, 5-methoxy-

- CZFFYXFWPCJEGW-UHFFFAOYSA-N

- CS-0142084

- SCHEMBL1778261

- 23084-36-8

- FT-0734783

- AKOS005620753

- A25862

- F20041

- AMY38388

- MFCD06654845

- STK784765

- ALBB-035531

-

- MDL: MFCD06654845

- インチ: InChI=1S/C10H8N2O/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,1H3

- InChIKey: CZFFYXFWPCJEGW-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)NC=C2C#N

計算された属性

- せいみつぶんしりょう: 172.06400

- どういたいしつりょう: 172.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.26

- ふってん: 385°Cat760mmHg

- フラッシュポイント: 186.6°C

- 屈折率: 1.64

- PSA: 48.81000

- LogP: 2.04818

5-Methoxy-1H-indole-3-carbonitrile セキュリティ情報

5-Methoxy-1H-indole-3-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methoxy-1H-indole-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB286964-1 g |

3-Cyano-5-methoxyindole |

23084-36-8 | 1g |

€935.40 | 2022-03-03 | ||

| Chemenu | CM146485-250mg |

5-methoxy-1H-indole-3-carbonitrile |

23084-36-8 | 95% | 250mg |

$59 | 2024-07-28 | |

| Chemenu | CM146485-1g |

5-methoxy-1H-indole-3-carbonitrile |

23084-36-8 | 95% | 1g |

$147 | 2024-07-28 | |

| TRC | M341635-10mg |

5-methoxy-1H-indole-3-carbonitrile |

23084-36-8 | 10mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212724-250mg |

5-Methoxy-1H-indole-3-carbonitrile |

23084-36-8 | 98% | 250mg |

¥217 | 2023-04-14 | |

| Chemenu | CM146485-5g |

5-methoxy-1H-indole-3-carbonitrile |

23084-36-8 | 95% | 5g |

$593 | 2021-08-05 | |

| A2B Chem LLC | AB21842-250mg |

1H-Indole-3-carbonitrile, 5-methoxy- |

23084-36-8 | 95% | 250mg |

$6.00 | 2024-04-20 | |

| Aaron | AR002MV2-1g |

1H-Indole-3-carbonitrile, 5-methoxy- |

23084-36-8 | 98% | 1g |

$24.00 | 2025-01-21 | |

| 1PlusChem | 1P002MMQ-1g |

1H-Indole-3-carbonitrile, 5-methoxy- |

23084-36-8 | 95% | 1g |

$23.00 | 2025-02-19 | |

| 1PlusChem | 1P002MMQ-5g |

1H-Indole-3-carbonitrile, 5-methoxy- |

23084-36-8 | 95% | 5g |

$111.00 | 2025-02-19 |

5-Methoxy-1H-indole-3-carbonitrile 関連文献

-

Bifu Liu,Min Liu,Qiang Li,Yuanhua Li,Kejun Feng,Yongbo Zhou Org. Biomol. Chem. 2020 18 6108

-

Lianpeng Zhang,Ping Lu,Yanguang Wang Org. Biomol. Chem. 2015 13 8322

5-Methoxy-1H-indole-3-carbonitrileに関する追加情報

5-Methoxy-1H-indole-3-carbonitrile: A Promising Compound in the Field of Chemical Biology and Medicinal Chemistry

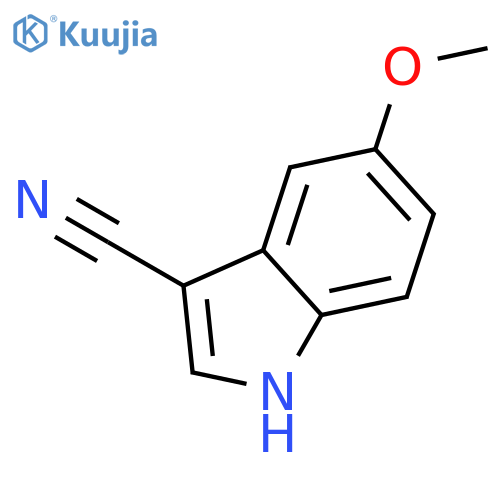

5-Methoxy-1H-indole-3-carbonitrile (CAS No. 23084-36-8) is a versatile and intriguing compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, also known as MICN, is a derivative of indole, a fundamental building block in the synthesis of numerous biologically active molecules. The presence of a methoxy group at the 5-position and a cyano group at the 3-position imparts unique chemical and biological properties to this molecule, making it a subject of extensive research.

The chemical structure of 5-Methoxy-1H-indole-3-carbonitrile is characterized by its aromatic indole ring, which is substituted with a methoxy group at the 5-position and a cyano group at the 3-position. This specific arrangement of functional groups endows the compound with a range of interesting properties, including its ability to interact with various biological targets. The methoxy group enhances the lipophilicity of the molecule, facilitating its cellular uptake, while the cyano group contributes to its reactivity and stability.

Recent studies have highlighted the potential applications of 5-Methoxy-1H-indole-3-carbonitrile in various therapeutic areas. One notable area of research is its role as an inhibitor of specific enzymes involved in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that MICN exhibits potent inhibitory activity against tryptophan hydroxylase (TPH), an enzyme crucial for serotonin biosynthesis. By modulating serotonin levels, MICN has shown promise in treating conditions such as depression and anxiety disorders.

In addition to its enzymatic inhibition properties, 5-Methoxy-1H-indole-3-carbonitrile has been investigated for its anti-inflammatory effects. Research conducted at the University of California, Los Angeles (UCLA) revealed that MICN can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that MICN could be a valuable candidate for developing new anti-inflammatory drugs.

The pharmacological profile of 5-Methoxy-1H-indole-3-carbonitrile has also been explored in preclinical studies. A study published in the Bioorganic & Medicinal Chemistry Letters reported that MICN exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for further development as an oral therapeutic agent. Moreover, toxicity studies have shown that MICN has low toxicity at therapeutic doses, enhancing its safety profile.

Beyond its therapeutic applications, 5-Methoxy-1H-indole-3-carbonitrile has been utilized as a synthetic intermediate in the preparation of more complex molecules. Its unique chemical structure makes it an excellent starting material for the synthesis of indole derivatives with diverse biological activities. For example, researchers at Harvard University have used MICN as a key intermediate in the synthesis of novel compounds with potential antiviral and anticancer properties.

The versatility of 5-Methoxy-1H-indole-3-carbonitrile extends to its use in chemical biology research. Its ability to selectively interact with specific protein targets makes it a valuable tool for studying protein function and signaling pathways. In particular, MICN-based probes have been developed to investigate the role of indole derivatives in cellular processes such as apoptosis and cell cycle regulation.

In conclusion, 5-Methoxy-1H-indole-3-carbonitrile (CAS No. 23084-36-8) is a multifaceted compound with significant potential in both therapeutic and research applications. Its unique chemical structure and biological properties make it an attractive candidate for further development in various fields, including medicinal chemistry, pharmacology, and chemical biology. As research continues to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

23084-36-8 (5-Methoxy-1H-indole-3-carbonitrile) 関連製品

- 197512-21-3(5-Hydroxy-1H-indole-3-carbonitrile)

- 889942-79-4(4-Methoxy-1H-indole-3-carbonitrile)

- 1805267-31-5(2-Amino-5-bromo-4-(trifluoromethyl)benzenesulfonamide)

- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)

- 2137069-33-9([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)

- 2012692-73-6(2-Pentanone, 1-amino-5-cyclobutyl-)

- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)

- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)

- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)

- 105337-42-6(5-Isopropyl-4-methoxy-2-methylbenzaldehyde)